molecular formula C8H7ClN2O2 B14467751 N-(2-Chloro-2-nitroethenyl)aniline CAS No. 66948-93-4

N-(2-Chloro-2-nitroethenyl)aniline

Cat. No.: B14467751
CAS No.: 66948-93-4
M. Wt: 198.60 g/mol
InChI Key: HSJSGEAQLHDHNC-UHFFFAOYSA-N
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Description

N-(2-Chloro-2-nitroethenyl)aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to an ethenyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-2-nitroethenyl)aniline typically involves the nitration of aniline derivatives. One common method is the reaction of 2-nitrochlorobenzene with ammonia, which yields 2-nitroaniline . This intermediate can then undergo further reactions to introduce the chloro and ethenyl groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-2-nitroethenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-(2-chloro-2-ethenyl)aniline.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chloro-2-nitroethenyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Chloro-2-nitroethenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-2-nitroethenyl)aniline is unique due to the combination of its nitro, chloro, and ethenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.

Properties

CAS No.

66948-93-4

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

N-(2-chloro-2-nitroethenyl)aniline

InChI

InChI=1S/C8H7ClN2O2/c9-8(11(12)13)6-10-7-4-2-1-3-5-7/h1-6,10H

InChI Key

HSJSGEAQLHDHNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=C([N+](=O)[O-])Cl

Origin of Product

United States

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